![molecular formula C25H24N4O2 B10932502 1-benzyl-6-cyclopropyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932502.png)
1-benzyl-6-cyclopropyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-6-CYCLOPROPYL-N~4~-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The benzyl, cyclopropyl, and methoxyphenyl groups are introduced through various substitution reactions.
Final coupling: The carboxamide group is introduced in the final step, often through amide bond formation reactions.
Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
1-BENZYL-6-CYCLOPROPYL-N~4~-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Various substitution reactions can be performed to replace specific groups within the molecule, allowing for the creation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BENZYL-6-CYCLOPROPYL-N~4~-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Material Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research:
Mechanism of Action
The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-N~4~-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-BENZYL-6-CYCLOPROPYL-N~4~-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:
Pyrazolopyridine derivatives: These compounds share the pyrazolopyridine core and may have different substituents.
Benzyl-substituted compounds: Compounds with benzyl groups that may exhibit similar reactivity and properties.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups that can be used to study the effects of this functional group on reactivity and biological activity.
The uniqueness of 1-BENZYL-6-CYCLOPROPYL-N~4~-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents and the resulting properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H24N4O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-benzyl-6-cyclopropyl-N-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H24N4O2/c1-16-23-21(25(30)26-19-10-12-20(31-2)13-11-19)14-22(18-8-9-18)27-24(23)29(28-16)15-17-6-4-3-5-7-17/h3-7,10-14,18H,8-9,15H2,1-2H3,(H,26,30) |
InChI Key |
NNXRNAAAZOVVPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)OC)CC5=CC=CC=C5 |
Origin of Product |
United States |
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